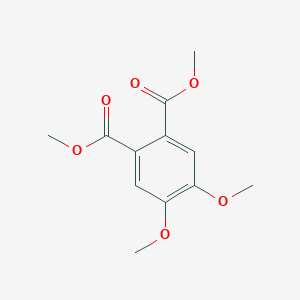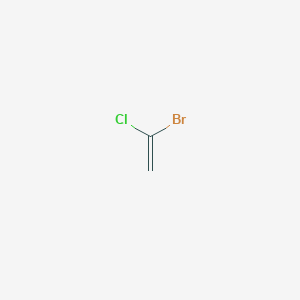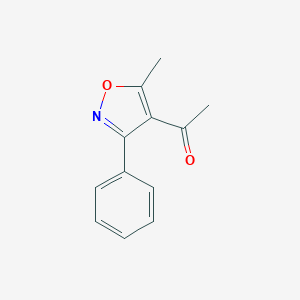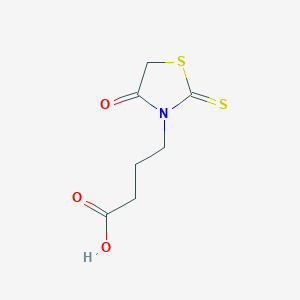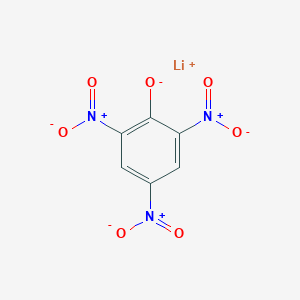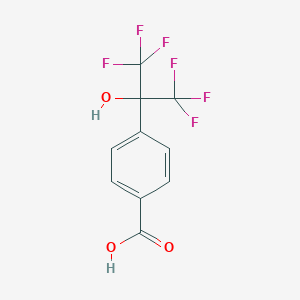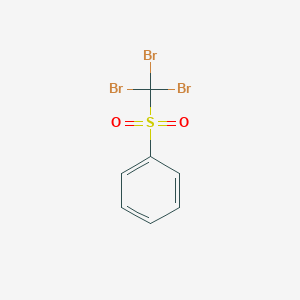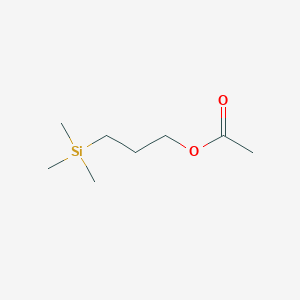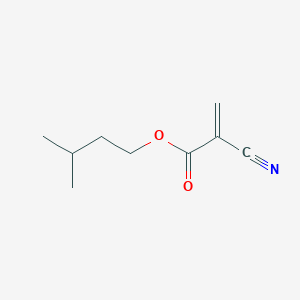
1-Propene, 1-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 1-methoxy-2-methyl-, also known as methyl isopropenyl ether, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, 1-methoxy-2-methyl- can be synthesized through the reaction of methanol with isobutene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The acid catalyst, such as sulfuric acid or phosphoric acid, facilitates the formation of the ether bond .
Industrial Production Methods: In industrial settings, 1-Propene, 1-methoxy-2-methyl- is produced by the addition of methanol to isobutene using a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a continuous flow reactor to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Propene, 1-methoxy-2-methyl- is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of chiral β-lactams and other complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a solvent in biochemical reactions.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It acts as a catalyst or initiator in polymerization reactions and is used in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Propene, 1-methoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The methoxy group can donate electron density, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Propene, 2-methoxy-: Similar in structure but differs in the position of the methoxy group.
1-Methoxy-2-propanol: An isomer with different physical and chemical properties.
2-Methyl-1-propene: Lacks the methoxy group, resulting in different reactivity and applications .
Uniqueness: 1-Propene, 1-methoxy-2-methyl- is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-methoxy-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHSZBNXXGKYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338788 |
Source


|
| Record name | 1-Propene, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17574-84-4 |
Source


|
| Record name | 1-Propene, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
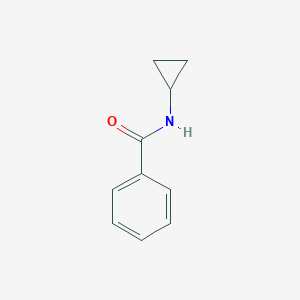

![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
